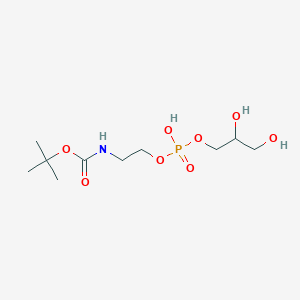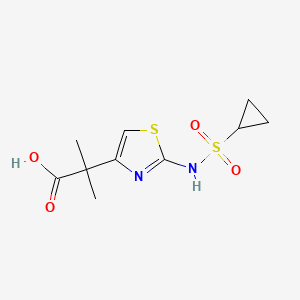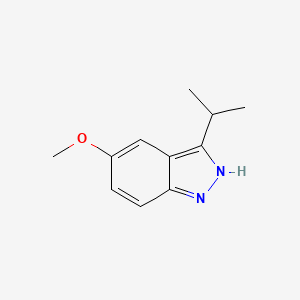
Zn(II) Deuteroporphyrin IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) Deuteroporphyrin IX: is a metalloporphyrin compound where a zinc ion is coordinated to the nitrogen atoms of the deuteroporphyrin IX macrocycle. This compound is a derivative of protoporphyrin IX and is known for its role in various biochemical and industrial applications. The presence of the zinc ion imparts unique chemical properties to the deuteroporphyrin IX, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc(II) Deuteroporphyrin IX can be synthesized through several methods. One common approach involves the treatment of deuteroporphyrin IX dimethyl ester with zinc acetate in a suitable solvent such as methanol or chloroform. The reaction typically proceeds at room temperature and results in the formation of Zinc(II) Deuteroporphyrin IX .
Industrial Production Methods: Industrial production of Zinc(II) Deuteroporphyrin IX often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc(II) Deuteroporphyrin IX undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. One notable reaction is the Friedel-Crafts acylation at the meso position of the porphyrin ring .
Common Reagents and Conditions:
Electrophilic Substitution: Benzoylation using benzoic anhydride and tin(IV) chloride as catalysts.
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction using reducing agents like sodium borohydride.
Major Products:
Benzoylated Derivatives: Formed during electrophilic substitution reactions.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of hydroxylated or carboxylated derivatives.
Reduced Products: Formed during reduction reactions, leading to the formation of reduced porphyrin derivatives.
Scientific Research Applications
Zinc(II) Deuteroporphyrin IX has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Zinc(II) Deuteroporphyrin IX involves its interaction with specific molecular targets and pathways:
Inhibition of Heme Oxygenase: Zinc(II) Deuteroporphyrin IX inhibits heme oxygenase by binding to the enzyme’s active site, preventing the degradation of heme into biliverdin.
Photosensitization: In photodynamic therapy, Zinc(II) Deuteroporphyrin IX absorbs light and generates reactive oxygen species, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Zinc(II) Deuteroporphyrin IX can be compared with other metalloporphyrins such as:
Copper(II) Deuteroporphyrin IX: Known for its reduced photosensitizing properties and use in tumor detection using PET or SPECT imaging.
Nickel(II) Deuteroporphyrin IX: Exhibits different catalytic properties compared to Zinc(II) Deuteroporphyrin IX.
Iron(III) Deuteroporphyrin IX: Plays a crucial role in oxygen transport and storage in biological systems.
Zinc(II) Deuteroporphyrin IX stands out due to its unique combination of catalytic, inhibitory, and photosensitizing properties, making it a versatile compound in various fields of research and application.
Properties
Molecular Formula |
C30H28N4O4Zn |
|---|---|
Molecular Weight |
573.9 g/mol |
IUPAC Name |
zinc;3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |
InChI Key |
AWLDATKNAASRNV-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















